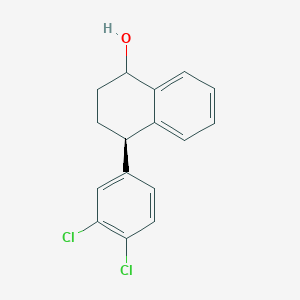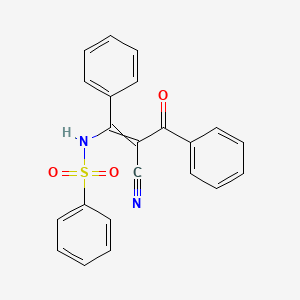![molecular formula C7H19N3 B14247576 N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine CAS No. 183375-71-5](/img/structure/B14247576.png)
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine is an organic compound with the molecular formula C7H19N3. It is a colorless to yellow liquid that is commonly used in various chemical reactions and industrial applications. This compound is known for its weak basicity and is often utilized as a ligand, reducing agent, catalyst, or crosslinking agent in polymer chemistry .
Vorbereitungsmethoden
The synthesis of N1,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine typically involves the reaction of ethylenediamine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Analyse Chemischer Reaktionen
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Complexation: It acts as a ligand in coordination chemistry, forming complexes with metal ions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of coatings, resins, polyurethanes, and silicone rubbers
Wirkmechanismus
The mechanism of action of N1,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and metal ions. As a ligand, it forms coordination complexes with metal ions, influencing their reactivity and stability. In biochemical applications, it may interact with enzymes, altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine can be compared with similar compounds such as:
N,N-Dimethylethylenediamine: Similar in structure but lacks the additional methylamino group.
Diethylenetriamine: Contains an additional ethylene bridge, making it more flexible.
N-Methyl-N,N’-dimethylethylenediamine: Similar but with different substitution patterns on the nitrogen atoms
These comparisons highlight the unique structural features and reactivity of N1,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
183375-71-5 |
|---|---|
Molekularformel |
C7H19N3 |
Molekulargewicht |
145.25 g/mol |
IUPAC-Name |
N'-[2-(dimethylamino)ethyl]-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C7H19N3/c1-8-4-5-9-6-7-10(2)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
RZUKIEHNKSVAOA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCNCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



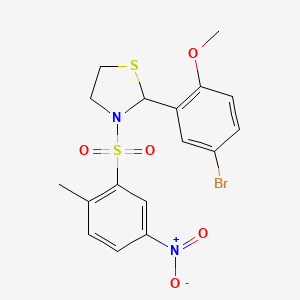
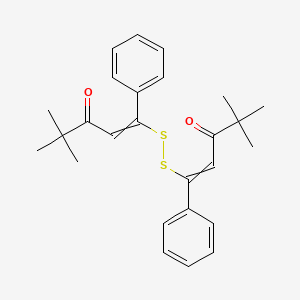
![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
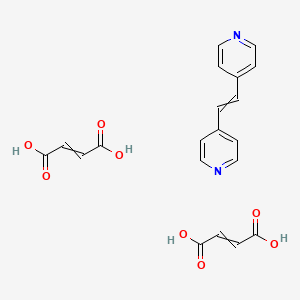
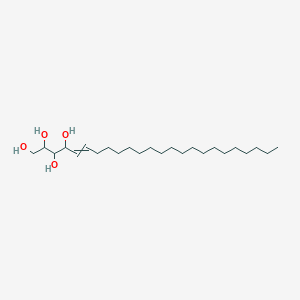
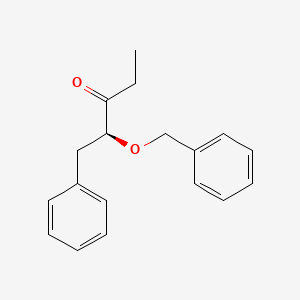
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
![2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)

